Cas no 2227643-13-0 (rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate)

rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate
- 3-Pyrrolidinecarboxylic acid, 4-(4-aminophenyl)-, methyl ester, (3S,4R)-
- 2227643-13-0
- EN300-1454477
-
- Inchi: 1S/C12H16N2O2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7,13H2,1H3/t10-,11+/m0/s1
- InChI Key: LKTQUOZSTYJFPO-WDEREUQCSA-N
- SMILES: N1C[C@@H](C2=CC=C(N)C=C2)[C@H](C(OC)=O)C1
Computed Properties
- Exact Mass: 220.121177757g/mol
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 0.5
Experimental Properties
- Density: 1.166±0.06 g/cm3(Predicted)
- Boiling Point: 372.0±42.0 °C(Predicted)
- pka: 9.25±0.10(Predicted)
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454477-0.05g |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 0.05g |
$744.0 | 2023-06-06 | ||
Enamine | EN300-1454477-0.5g |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 0.5g |
$849.0 | 2023-06-06 | ||
Enamine | EN300-1454477-250mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 250mg |
$814.0 | 2023-09-29 | ||
Enamine | EN300-1454477-2500mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 2500mg |
$1735.0 | 2023-09-29 | ||
Enamine | EN300-1454477-0.25g |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 0.25g |
$814.0 | 2023-06-06 | ||
Enamine | EN300-1454477-100mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 100mg |
$779.0 | 2023-09-29 | ||
Enamine | EN300-1454477-500mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 500mg |
$849.0 | 2023-09-29 | ||
Enamine | EN300-1454477-1000mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 1000mg |
$884.0 | 2023-09-29 | ||
Enamine | EN300-1454477-5000mg |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 5000mg |
$2566.0 | 2023-09-29 | ||
Enamine | EN300-1454477-5.0g |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate |
2227643-13-0 | 5g |
$2566.0 | 2023-06-06 |
rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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4. Water
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on rac-methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate
Professional Introduction to Rac-Methyl (3R,4S)-4-(4-Aminophenyl)pyrrolidine-3-Carboxylate (CAS No. 2227643-13-0)
Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate, a compound with the CAS number 2227643-13-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly its chiral center and aromatic substituents, make it a promising candidate for further investigation.
The chemical structure of Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate consists of a pyrrolidine core substituted with a methyl group at the 3-position and an amine-functionalized phenyl group at the 4-position. The presence of stereocenters at the 3R and 4S positions contributes to its complex stereochemistry, which is crucial for its biological activity. This stereochemical arrangement has been carefully optimized to enhance its pharmacological properties, making it an attractive scaffold for drug discovery.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. The pyrrolidine scaffold is particularly well-suited for this purpose due to its ability to interact with various biological targets. Studies have shown that compounds containing pyrrolidine moieties often exhibit potent pharmacological effects, making them valuable candidates for further exploration.
One of the most compelling aspects of Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate is its potential application in the treatment of neurological disorders. Research has demonstrated that this compound can modulate neurotransmitter systems, which could lead to new treatments for conditions such as depression, anxiety, and Parkinson's disease. The amine group in the phenyl ring is particularly important for these interactions, as it provides a site for hydrogen bonding and other non-covalent interactions with biological targets.
The synthesis of Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate presents several challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it possible to produce this compound with high enantiomeric purity. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving this goal. These techniques ensure that the final product possesses the correct stereochemical configuration, which is essential for its biological activity.
Recent studies have also explored the pharmacokinetic properties of Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate. These investigations have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This makes it a promising candidate for clinical development, as it is likely to be well-tolerated and effective in vivo. Additionally, computational modeling studies have been used to predict the binding affinity of this compound to various biological targets, providing valuable insights into its mechanism of action.
The potential therapeutic applications of Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate extend beyond neurological disorders. Preliminary research suggests that this compound may also have anti-inflammatory and analgesic properties. These findings are particularly exciting because they open up new avenues for treating a wide range of diseases. Further investigation is needed to fully elucidate these potential applications and to determine the optimal therapeutic dosages.
In conclusion, Rac-Methyl (3R,4S)-4-(4-aminophenyl)pyrrolidine-3-carboxylate (CAS No. 2227643-13-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable pharmacological properties make it a promising candidate for further investigation. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in the development of novel treatments for various diseases.
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